N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
CAS No.: 1297966-81-4
Cat. No.: VC7339726
Molecular Formula: C18H19N3O2S2
Molecular Weight: 373.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1297966-81-4 |
|---|---|
| Molecular Formula | C18H19N3O2S2 |
| Molecular Weight | 373.49 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H19N3O2S2/c1-4-21-17(23)16-14(5-6-24-16)20-18(21)25-10-15(22)19-13-8-11(2)7-12(3)9-13/h5-9H,4,10H2,1-3H3,(H,19,22) |
| Standard InChI Key | QCAMTIXQKXKGEJ-UHFFFAOYSA-N |
| SMILES | CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)C)C |
Introduction
N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its unique structural features. The compound's structure includes a thieno[3,2-d]pyrimidine core, a dimethylphenyl group, and a thioacetamide moiety, which are crucial for its interactions with biological targets.
Synthesis
The synthesis of N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Common analytical techniques like High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to characterize the synthesized compound.
Biological Activities
Thienopyrimidine derivatives, including N-(3,5-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, are often studied for their potential anti-cancer, anti-inflammatory, and antimicrobial activities. The mechanism of action typically involves interactions with specific biological targets such as enzymes or receptors involved in disease pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume